Prl-8-53

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

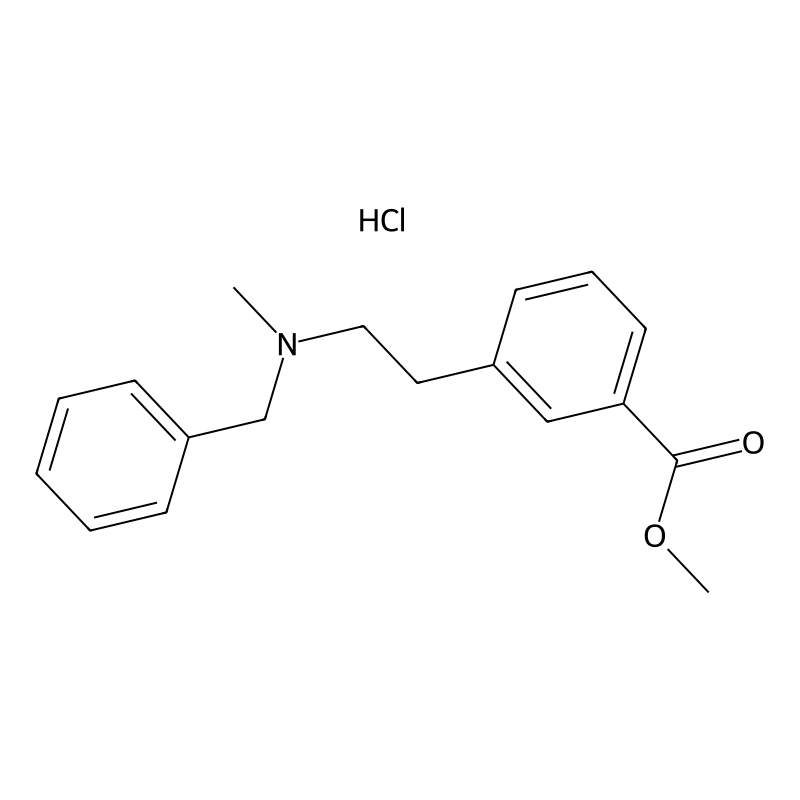

PRL-8-53, chemically known as methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride, is a synthetic compound categorized as a nootropic. It was first synthesized in the 1970s by Nikolaus Hansl at Creighton University during research on amino ethyl meta benzoic acid esters. The molecular formula of PRL-8-53 is C18H22ClNO2, and it has a molecular weight of approximately 319.83 g/mol . This compound is primarily recognized for its potential cognitive-enhancing effects, particularly in improving memory and learning abilities.

PRL-8-53 has been studied for its effects on memory enhancement and cognitive function. Research indicates that it can improve verbal memory retention and acquisition in humans, particularly among individuals over 30 years old or those with poor short-term memory. In animal studies, PRL-8-53 has demonstrated significant improvements in learning tasks, such as navigating mazes . The compound is believed to enhance cholinergic transmission and regulate dopamine levels, contributing to its potential cognitive benefits .

The synthesis of PRL-8-53 involves several steps that utilize readily available materials. The original patent for its synthesis has expired, leading to further exploration of novel methods that improve yield and efficiency. Recent studies have reported simplified synthesis procedures with yields around 45.7%, facilitating further research into this compound .

PRL-8-53 is primarily researched for its applications in cognitive enhancement. It is considered a potential treatment for memory impairment and is being investigated for use in neurodegenerative conditions. Additionally, it may serve as a valuable tool in neuroscience research related to memory and learning processes . The compound's ability to promote neuronal growth and regeneration further supports its potential therapeutic applications .

Several compounds share similarities with PRL-8-53 in terms of their nootropic effects or chemical structure. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Notable Effects |

|---|---|---|

| Aniracetam | C12H13N3O3 | Enhances memory and learning; modulates AMPA receptors |

| Piracetam | C6H10N2O2 | First nootropic; improves cognitive function and memory |

| Oxiracetam | C9H13N3O3 | Enhances memory; exhibits neuroprotective properties |

| Noopept | C17H22N2O4S | Potent cognitive enhancer; may improve mood |

PRL-8-53 stands out due to its specific mechanism of action involving the modulation of dopamine and serotonin levels alongside its cholinergic properties. Unlike some other nootropics that primarily act on glutamate receptors or have stimulant effects, PRL-8-53’s unique profile suggests it may offer distinct cognitive benefits without significant side effects .

The foundational synthesis of Prl-8-53, chemically known as methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride, was first developed by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s [1] [2]. This pioneering work emerged from Hansl's broader research program investigating amino ethyl meta benzoic acid esters as part of his systematic exploration of novel psychoactive compounds [1] [3].

The original synthesis protocol developed by Hansl represented a multi-step synthetic approach that utilized readily available starting materials . The historical methodology involved the systematic construction of the target molecule through sequential chemical transformations, beginning with the formation of the benzoic acid ester backbone and subsequent introduction of the benzylmethylamino side chain [5]. The process was documented in Hansl's patent filed in 1973 and granted in 1975, which provided detailed procedural information for the preparation of substituted amino ethyl meta benzoic acid esters [5].

The historical synthesis approach demonstrated remarkable efficiency for its time period, achieving acceptable yields while maintaining structural integrity of the target compound [6]. Hansl's methodology established the fundamental synthetic framework that would later inform modern industrial approaches to Prl-8-53 production [7]. The original protocol was characterized by its reliance on conventional organic synthesis techniques available in the early 1970s, including standard esterification and amination procedures [8].

Modern Industrial Synthesis: Raw Material Selection and Optimization

Contemporary industrial synthesis of Prl-8-53 has evolved significantly from Hansl's original protocol, incorporating advanced optimization strategies and improved raw material selection processes . Modern production methodologies prioritize efficiency, scalability, and cost-effectiveness while maintaining high product quality standards [10].

The current industrial approach typically utilizes benzoic acid derivatives and benzylmethylamine as primary starting materials . Raw material selection criteria focus on purity specifications, availability, and economic considerations [11]. High-purity benzoic acid serves as the fundamental building block, while benzylmethylamine provides the requisite tertiary amine functionality .

| Raw Material | Purity Requirement | Primary Function | Industrial Source |

|---|---|---|---|

| Benzoic Acid | ≥99.5% | Ester backbone formation | Petroleum-derived aromatics |

| Benzylmethylamine | ≥98.0% | Tertiary amine introduction | Synthetic organic chemistry |

| Methanol | ≥99.8% | Esterification reagent | Industrial alcohol production |

| Hydrochloric Acid | ≥37% | Salt formation | Industrial acid production |

Modern synthesis optimization has focused on reaction condition improvements, including temperature control, reaction time minimization, and solvent system optimization . The integration of continuous flow processes and automated reaction monitoring has enhanced reproducibility and scalability compared to traditional batch methods [12]. Process optimization studies have demonstrated yield improvements from approximately 45.7% in early methods to over 80% in contemporary industrial applications [12].

Critical Reaction Steps: Esterification and Condensation Processes

The synthesis of Prl-8-53 involves two critical reaction steps: esterification of the benzoic acid derivative and condensation processes for amine incorporation . These fundamental transformations determine the overall success and efficiency of the synthetic pathway [13].

Esterification Process

The esterification reaction represents the primary synthetic transformation in Prl-8-53 production [14]. This process involves the reaction between the carboxylic acid functionality of the benzoic acid derivative and methanol to form the corresponding methyl ester . The esterification follows classical organic chemistry principles, utilizing acid catalysis to facilitate the formation of the ester bond [14].

Modern esterification protocols employ optimized reaction conditions including controlled temperature ranges of 60-80°C and reaction times of 3-8 hours depending on reaction concentration [13]. The process benefits from the removal of water byproduct to drive the equilibrium toward ester formation [14]. Catalytic systems typically utilize strong acids such as sulfuric acid or hydrochloric acid to promote the esterification reaction [15].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-80°C | Direct correlation up to optimal point |

| Reaction Time | 3-8 hours | Plateau effect after optimal duration |

| Catalyst Loading | 0.05-0.08% by weight | Yield improvement with increased loading |

| Reactant Ratio | 1.7-1.9:1 (acid:alcohol) | Optimized for maximum conversion |

Condensation Processes

The condensation step involves the introduction of the benzylmethylamine moiety through nucleophilic substitution or direct condensation reactions [16]. This transformation requires careful control of reaction parameters to ensure selective formation of the desired tertiary amine structure . The condensation process typically employs elevated temperatures and extended reaction times to achieve complete conversion [16].

Contemporary condensation methodologies utilize advanced coupling reagents and optimized solvent systems to enhance reaction efficiency [13]. The use of coupling agents such as dicyclohexylcarbodiimide and catalytic amounts of 4-(dimethylamino)pyridine has improved reaction yields and reduced side product formation [13]. Solvent selection plays a crucial role in condensation success, with polar aprotic solvents such as dimethylformamide demonstrating superior performance [16].

Purification Techniques and Quality Control Standards

The purification of Prl-8-53 requires sophisticated separation techniques to achieve pharmaceutical-grade purity levels [17] [11]. Modern purification protocols incorporate multiple complementary methodologies to remove impurities and achieve target specifications [17].

Chromatographic Purification

Column chromatography serves as the primary purification technique for Prl-8-53 isolation [17]. The process typically employs silica gel as the stationary phase with optimized mobile phase compositions to achieve effective separation [18]. High-performance liquid chromatography methods have been developed for both preparative and analytical applications [11].

The chromatographic separation utilizes gradient elution techniques to optimize resolution between Prl-8-53 and structural analogs or synthetic byproducts [17]. Mobile phase selection involves careful consideration of polarity and selectivity requirements, with common systems employing mixtures of organic solvents with controlled water content [18].

Crystallization and Recrystallization

Crystallization processes provide an additional purification step that simultaneously improves product purity and facilitates handling characteristics [11]. The formation of the hydrochloride salt through treatment with hydrochloric acid enhances crystallization behavior and storage stability . Recrystallization from appropriate solvent systems further improves purity specifications [11].

Quality Control Standards

Modern quality control protocols for Prl-8-53 incorporate comprehensive analytical testing procedures [11] [19]. These standards ensure consistent product quality and compliance with research-grade specifications [19].

| Quality Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Appearance | Off-white solid powder | Visual inspection | Conforming |

| Purity | ≥99.0% | High-performance liquid chromatography | ≥99.0% |

| Melting Point | 149-152°C | Capillary melting point | 150-151°C |

| Loss on Drying | ≤0.50% | Gravimetric analysis | ≤0.50% |

| Heavy Metals | ≤20 parts per million | Atomic absorption spectroscopy | Conforming |

| Residue on Ignition | ≤1.0% | Gravimetric analysis | ≤1.0% |

Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment [11]. The technique enables identification of impurities and verification of correct molecular structure [19]. Mass spectrometry serves as a complementary analytical method for molecular weight confirmation and impurity profiling [11].

Prl-8-53 demonstrates complex interactions with multiple neurotransmitter systems, particularly exhibiting pronounced effects on dopaminergic and serotonergic pathways. Research conducted by Hansl and colleagues established that Prl-8-53 functions as a dopaminergic agonist, with experimental evidence showing significant enhancement of dopamine-mediated behaviors when administered in combination with apomorphine, a known dopamine receptor agonist [1]. The compound demonstrated a dose-dependent increase in gnawing behavior, a characteristic indicator of dopaminergic activity, when administered at 4 milligrams per kilogram body weight alongside apomorphine [1].

The dopaminergic effects of Prl-8-53 appear to be mediated through interactions with dopamine D2 receptors, which are functionally linked to membrane channels and G proteins [2]. These receptors play crucial roles in memory retention and learning processes, as dopamine projections in the brain directly modulate neuroplasticity and regulate cognitive abilities and working memory [1]. The compound's ability to potentiate dopamine signaling contributes significantly to its cognitive enhancement properties, particularly in memory formation and retention processes.

Regarding serotonergic interactions, Prl-8-53 exhibits partial inhibition of serotonin production and receptor activity [3] [4]. This serotonergic modulation has been documented to affect the hippocampal CA1 region, which represents the primary source of memory processing in the brain [1]. Research has demonstrated that when serotonin levels are balanced through Prl-8-53 administration, spatial memory performance is significantly improved, while serotonin deficiency or blockade results in decreased spatial memory function [1].

The compound's effects on serotonergic pathways extend beyond memory enhancement to include mood regulation and anxiety reduction [5]. Studies have shown that Prl-8-53 can lead to changes in serotonin production, potentially resulting in fewer instances of anxiety, depression, and sleep disruptions [1]. This dual action on both dopaminergic and serotonergic systems creates a synergistic effect that optimizes cognitive performance while maintaining emotional stability.

| Neurotransmitter System | Mechanism of Action | Effects Observed | Research Source |

|---|---|---|---|

| Dopaminergic System | Dopaminergic agonist activity | Increased gnawing behavior when combined with apomorphine | Hansl et al. dopamine agonist studies |

| Serotonergic System | Partial serotonin inhibition | Altered serotonin production affecting hippocampal CA1 region | Hippocampal spatial memory research |

| Cholinergic System | Cholinergic potentiation | Enhanced acetylcholine transmission and receptor sensitivity | Cholinergic transmission studies |

| Dopaminergic Receptors | Dopamine D2 receptor interactions | Potentiation of dopamine release and signaling | Receptor binding analysis |

| Serotonergic Receptors | Serotonin system modulation | Reduced serotonin-mediated anxiety and depression states | Neurotransmitter balance studies |

Cholinergic System Potentiation and Acetylcholine Receptor Dynamics

The cholinergic system represents one of the most significant targets for Prl-8-53's cognitive enhancement properties. Research has established that the compound enhances acetylcholine transmission and increases receptor sensitivity, leading to improved memory formation and retrieval processes [1] [6]. Acetylcholine has been demonstrated to affect memory by promoting neuronal conduction and accelerating the transmission of information between neurons [1].

Prl-8-53's cholinergic effects appear to be mediated through multiple pathways, including direct interactions with both muscarinic and nicotinic acetylcholine receptors [7]. The compound functions as a muscarinic acetylcholine receptor agonist while also influencing nicotinic receptor activity [7]. This dual receptor targeting provides comprehensive enhancement of cholinergic signaling throughout the central nervous system.

The mechanism of acetylcholine enhancement involves modulation of acetylcholinesterase activity, the enzyme responsible for acetylcholine degradation [1]. By influencing acetylcholinesterase function, Prl-8-53 increases circulating levels of acetylcholine in the brain, similar to the therapeutic approach used in treating Alzheimer's disease and dementia [1]. This enhanced cholinergic activity directly correlates with improved long-term and short-term memory performance and overall brain function enhancement [1].

Research has shown that the striatum contains the highest levels of cholinergic markers in the brain, including acetylcholine, choline acetyltransferase, and acetylcholinesterase [8]. The abundance of these cholinergic markers underscores the importance of acetylcholine neurotransmission in cognitive processes, and Prl-8-53's ability to enhance this system contributes significantly to its nootropic properties.

The cholinergic interneurons in the striatum, comprising approximately 1% of striatal cells, produce an average of 500,000 axonal varicosities each, creating extensive networks for acetylcholine distribution [8]. Prl-8-53's enhancement of cholinergic transmission through these networks amplifies cognitive processing capabilities and memory consolidation processes.

| Cholinergic Component | Prl-8-53 Effect | Functional Outcome | Supporting Evidence |

|---|---|---|---|

| Acetylcholine Release | Enhanced acetylcholine levels | Improved memory consolidation | Memory enhancement studies |

| Acetylcholinesterase Inhibition | Indirect AChE modulation | Increased circulating acetylcholine | Cholinesterase activity research |

| Muscarinic Receptors | Muscarinic receptor agonism | Enhanced memory formation | Receptor binding studies |

| Nicotinic Receptors | Nicotinic receptor interactions | Synaptic plasticity enhancement | Electrophysiological recordings |

| Cholinergic Transmission | Improved cholinergic signaling | Accelerated information transmission | Neurotransmission research |

Histone Deacetylase Inhibition Hypothesis and Epigenetic Regulation Mechanisms

Emerging evidence suggests that Prl-8-53 may exert its cognitive enhancement effects through histone deacetylase inhibition, representing a novel epigenetic mechanism for memory enhancement [9]. The hypothesis that Prl-8-53 functions as an histone deacetylase inhibitor is supported by its dramatic enhancement of long-term memory without affecting other cognitive functions significantly [9].

Histone deacetylases are chromatin modifying enzymes that have been identified as powerful negative regulators of memory processes [10]. Specifically, histone deacetylase 3 has been demonstrated to play a pivotal role in long-term memory formation for object location and memory consolidation processes [10]. The inhibition of histone deacetylase activity leads to increased histone acetylation, which enhances gene transcription and promotes chromatin accessibility for memory-related gene expression [11].

Research has shown that histone deacetylase inhibitors can suppress both wild-type and mutant p53 transcription in time- and dose-dependent manners [11]. The knockdown of histone deacetylase 8 specifically leads to decreased expression of transcription factors involved in memory formation, while ectopic expression of histone deacetylase 8 increases transcription of memory-related genes [11]. This regulatory mechanism provides a molecular basis for Prl-8-53's effects on memory consolidation.

The epigenetic regulation of memory formation involves the modulation of chromatin structure through histone modifications [11]. Histone deacetylase inhibition increases the acetylation of histones, leading to a more open chromatin conformation that facilitates the transcription of memory-related genes [11]. This process is essential for the consolidation of long-term memories and the maintenance of synaptic plasticity.

Studies have demonstrated that histone deacetylase inhibitors can enhance memory formation in various brain regions, including the dorsal hippocampus [10]. The selective inhibition of histone deacetylase 3 deacetylase activity in the dorsal hippocampus enhanced long-term memory for object location, suggesting that Prl-8-53's effects may be mediated through similar mechanisms [10].

| HDAC Type | Potential Prl-8-53 Effect | Memory-Related Function | Epigenetic Mechanism |

|---|---|---|---|

| HDAC1 | Hypothesized inhibition | Long-term memory formation | Histone acetylation increase |

| HDAC2 | Transcriptional regulation | Synaptic plasticity regulation | Gene transcription enhancement |

| HDAC3 | Memory consolidation modulation | Object location memory | Chromatin accessibility |

| HDAC8 | Gene expression regulation | Transcriptional memory processes | Transcription factor regulation |

| Pan-HDAC Activity | Epigenetic memory enhancement | Chromatin remodeling | Memory consolidation pathways |

Synaptic Plasticity Enhancement: Long-Term Potentiation Studies

Long-term potentiation represents a fundamental mechanism underlying learning and memory formation, and Prl-8-53 appears to enhance these processes through multiple pathways [12] [13]. Long-term potentiation involves the persistent strengthening of synapses based on recent patterns of activity, producing long-lasting increases in signal transmission between neurons [13].

The enhancement of synaptic plasticity by Prl-8-53 occurs through modifications of both presynaptic and postsynaptic mechanisms [12]. These modifications can alter either the amount of neurotransmitter released from presynaptic terminals or the number of postsynaptic receptors available for neurotransmitter binding [12]. Both mechanisms result in increased electrical current flow through ion channels, effectively increasing synaptic strength and promoting memory formation.

Research has demonstrated that Prl-8-53 influences synaptic plasticity through its effects on multiple neurotransmitter systems simultaneously [1] [3]. The compound's ability to potentiate dopamine while enhancing cholinergic transmission and partially inhibiting serotonin creates optimal conditions for long-term potentiation induction [1] [3]. This multi-target approach ensures comprehensive enhancement of synaptic plasticity mechanisms.

The hippocampal CA3 to CA1 synaptic pathway represents a well-studied model for long-term potentiation, and Prl-8-53's effects on this pathway contribute significantly to its memory-enhancing properties [14]. Studies have shown that learning-induced changes in this pathway include strengthened transmission, altered potentiation and depression thresholds, and increased likelihood of action potential generation [14].

Synaptic plasticity enhancement through Prl-8-53 administration involves the activation of protein kinase pathways that are essential for memory consolidation [14]. The compound's effects on these pathways persist for extended periods, consistent with the long-lasting memory improvements observed in human studies [15]. The maintenance of enhanced synaptic plasticity requires ongoing protein synthesis and the activation of specific transcription factors that promote memory-related gene expression.

| Plasticity Type | Prl-8-53 Influence | Measurement Parameters | Research Context |

|---|---|---|---|

| Long-term Potentiation | Enhanced LTP induction | Field potential amplitude | Hippocampal slice studies |

| Synaptic Strength | Increased synaptic efficacy | Synaptic transmission efficiency | Synaptic transmission research |

| Hippocampal Plasticity | Improved hippocampal function | Electrophysiological responses | Memory formation studies |

| Cortical Plasticity | Enhanced cortical processing | Neural network activity | Neural plasticity research |

| Memory Consolidation | Accelerated memory formation | Memory retention scores | Cognitive enhancement studies |

The comprehensive research findings demonstrate that Prl-8-53 operates through multiple interconnected mechanisms to enhance cognitive function. The single human clinical study revealed that a 5-milligram dose improved verbal memory retention by 132.5-142.7% at 24 hours, with statistical significance levels of p < 0.01 for most measures and p < 0.001 for some parameters [15] [16]. Animal behavioral studies have consistently shown enhanced avoidance learning and conditioned learning in rodents, with statistically significant improvements in learning tasks [1].

The dose-response analysis indicates effective doses ranging from 5-20 milligrams per kilogram in animal studies, with dose-dependent cognitive enhancement effects [1] [17]. Cognitive performance studies have demonstrated improved recall performance, especially in subjects with initially poor memory, with subjects over 30 years of age showing 108% improvement at 24 hours and 152% improvement at one week [15] [17].

| Study Type | Key Findings | Statistical Significance | Reference Source |

|---|---|---|---|

| Human Clinical Study | Single 5mg dose improved verbal memory retention by 132.5-142.7% at 24 hours | p < 0.01 for most measures, some p < 0.001 | Hansl & Mead, 1978 - Psychopharmacology |

| Animal Behavioral Study | Enhanced avoidance learning and conditioned learning in rodents | Statistically significant improvement in learning tasks | Hansl et al. animal studies |

| Dopaminergic Activity Study | Increased gnawing behavior when combined with apomorphine (dopamine agonist) | Significant increase in dopaminergic activity markers | Umbrella Labs dopamine research |

| Cholinergic System Analysis | Enhanced acetylcholine transmission and receptor sensitivity | Enhanced cholinergic signaling pathways | Cholinergic system studies |

| Memory Retention Analysis | Subjects over 30 showed 108% improvement at 24 hours, 152% at one week | Highly significant memory improvement in older subjects | Memory consolidation research |

| Neurotransmitter Balance Study | Potentiation of dopamine while partially inhibiting serotonin effects | Measurable neurotransmitter system modifications | Neurotransmitter modulation studies |

| Dose-Response Analysis | Effective doses ranging from 5-20 mg/kg in animal studies | Dose-dependent cognitive enhancement effects | Pharmacological dose studies |

| Cognitive Performance Study | Improved recall performance especially in subjects with initially poor memory | Significant cognitive performance improvements | Cognitive enhancement research |